3-(4-甲苯磺酰丁酰胺)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzofuran compounds are ubiquitous in nature and have been extensively studied due to their chemotherapeutic and physiological properties . The compound “3-(4-Tosylbutanamido)benzofuran-2-carboxamide” is a derivative of benzofuran .

Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives involves a synthetic sequence of 8-aminoquinoline directed C–H arylations followed by transamidations . For the directed C–H arylations, Pd catalysis was used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Molecular Structure Analysis

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Its chemical structure is composed of fused benzene and furan rings .Chemical Reactions Analysis

Benzofuran-2-carboxamide ligands have been synthesized via a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation .Physical And Chemical Properties Analysis

Benzofuran and its derivatives are versatile due to their unique physicochemical properties . They are present in many drugs and have become an important basis for medicinal chemistry .科学研究应用

合成和生物学评估

合成了一系列新的 3-(甘氨酰胺)-苯并呋喃-2-甲酰胺和 3-(β-丙氨酰胺)-苯并呋喃-2-甲酰胺衍生物,以开发新的生物活性化学实体。对这些化合物的体外抗菌、抗炎和 DPPH 自由基清除活性进行了评估。合成涉及 NMR、IR、质谱和 X 射线晶体学技术来表征化合物 (Lavanya 等人,2017)。

用于生物应用的微波辅助合成

使用微波辅助的一锅平行方法通过 O-烷基化/Knoevenagel 缩合合成了一系列具有生物学和药用意义的苯并呋喃-2-甲酰胺。对这些化合物的体内抗炎、镇痛和解热活性进行了测定,一些衍生物表现出特别感兴趣的有效活性 (Xie 等人,2014)。

抗高脂血症药

一项研究调查了一系列新的苯并呋喃-2-甲酰胺作为高脂血症大鼠中潜在降脂剂的药理活性。研究结果表明,某些化合物显着降低了血浆甘油三酯水平,并增加了高密度脂蛋白胆固醇水平,表明它们在治疗高脂血症和冠心病方面的潜力 (Al-qirim 等人,2013)。

分子对接和生物活性

对苯并呋喃羧酸衍生物进行了结构优化和分子对接分析,以研究它们的电子和振动性质、非线性光学性质以及对癌症和微生物疾病的抑制剂作用。这种综合分析包括理论和实验参数,突出了这些化合物作为抑制剂的潜力 (Sagaama 等人,2020)。

用于化学治疗应用的合成

描述了通过 8-氨基喹啉定向 C-H arylations 和 transamidations 相结合合成精细的苯并呋喃-2-甲酰胺衍生物。该方法涉及 Pd 催化和两步 transamidation 协议,为生成用于化学治疗和生理特性探索的不同苯并呋喃衍生物集合提供了一种模块化方法 (Oschmann 等人,2019)。

作用机制

未来方向

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The development of effective and low-toxic antifungal drugs has become the focus of current research .

属性

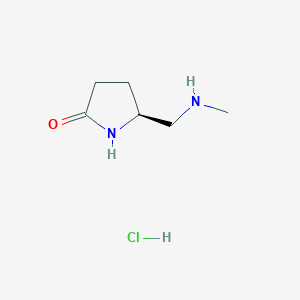

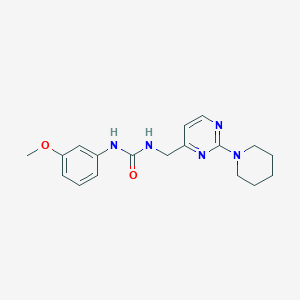

IUPAC Name |

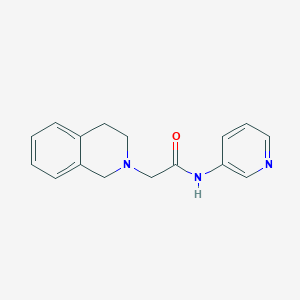

3-[4-(4-methylphenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-13-8-10-14(11-9-13)28(25,26)12-4-7-17(23)22-18-15-5-2-3-6-16(15)27-19(18)20(21)24/h2-3,5-6,8-11H,4,7,12H2,1H3,(H2,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRCOFHSUZFMAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3000077.png)

![2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B3000079.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3000081.png)

![6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid](/img/structure/B3000082.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide](/img/structure/B3000084.png)

![Ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate](/img/structure/B3000086.png)